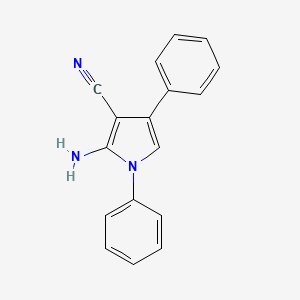
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrrole ring substituted with amino and diphenyl groups, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- typically involves multicomponent reactions. One common method includes the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under specific conditions. The reaction is often catalyzed by recyclable catalysts such as alumina-silica-supported manganese dioxide in water, yielding high purity products .
Análisis De Reacciones Químicas
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- can be compared with other similar compounds such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolopyrazine derivatives: These compounds have similar synthetic routes and applications in medicinal chemistry.
1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61404-70-4 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
2-amino-1,4-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-15-16(13-7-3-1-4-8-13)12-20(17(15)19)14-9-5-2-6-10-14/h1-10,12H,19H2 |
Clave InChI |
CJNPJKYCHRKYHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

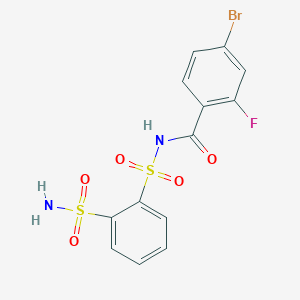
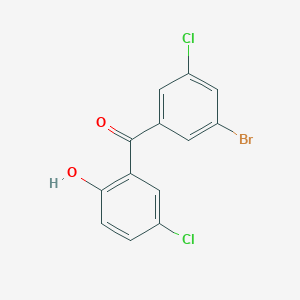
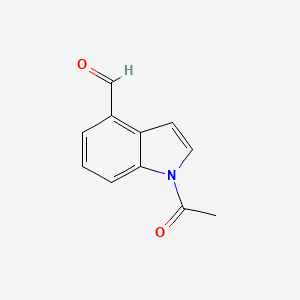
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
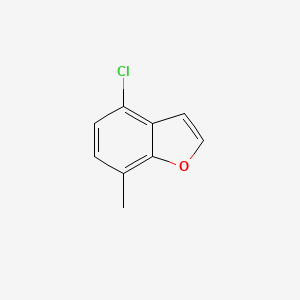
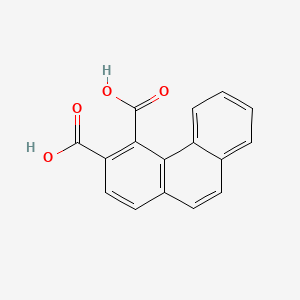
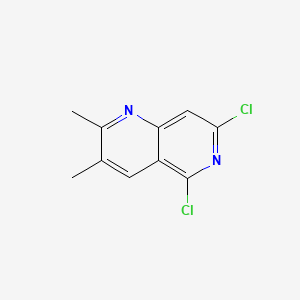
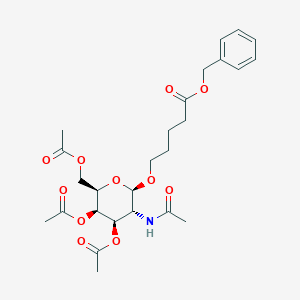


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
